molecular formula C5H4F5NO B15095396 3-Pentafluoroethyloxy-propionitrile

3-Pentafluoroethyloxy-propionitrile

Cat. No.: B15095396
M. Wt: 189.08 g/mol
InChI Key: TVWFQROGEDCBRH-UHFFFAOYSA-N
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Description

3-Pentafluoroethyloxy-propionitrile is an organic compound with the molecular formula C5H4F5NO It is characterized by the presence of a pentafluoroethyloxy group attached to a propionitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentafluoroethyloxy-propionitrile typically involves the reaction of pentafluoroethanol with acrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of pentafluoroethanol is replaced by the nitrile group of acrylonitrile. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Pentafluoroethyloxy-propionitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atoms in the pentafluoroethyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentafluoroethyloxy-propionitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Pentafluoroethyloxy-propionitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simpler nitrile compound with similar reactivity but lacking the fluorinated group.

    Pentafluoroethanol: Shares the pentafluoroethyloxy group but lacks the nitrile functionality.

    Fluorinated Propionitriles: Other nitrile compounds with varying degrees of fluorination.

Uniqueness

3-Pentafluoroethyloxy-propionitrile is unique due to the combination of its nitrile and pentafluoroethyloxy groups, which confer distinct chemical properties such as high electronegativity and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C5H4F5NO

Molecular Weight

189.08 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)propanenitrile

InChI

InChI=1S/C5H4F5NO/c6-4(7,8)5(9,10)12-3-1-2-11/h1,3H2

InChI Key

TVWFQROGEDCBRH-UHFFFAOYSA-N

Canonical SMILES

C(COC(C(F)(F)F)(F)F)C#N

Origin of Product

United States

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